molecular formula C10H8O3 B145089 6-Hydroxychromene-3-carboxaldehyde CAS No. 134822-76-7

6-Hydroxychromene-3-carboxaldehyde

Cat. No.: B145089
CAS No.: 134822-76-7
M. Wt: 176.17 g/mol
InChI Key: JSPGOHYLKVWWKI-UHFFFAOYSA-N
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Description

6-Hydroxychromene-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzimidazole Derivatives : Chen, Hedberg, and Guarino (1989) described the use of vinyl as a protecting group for benzimidazole nitrogen in synthesizing benzimidazole 2-carboxaldehyde. This compound is an intermediate in synthesizing 6-(2-benzimidazole)hydroxymethyl penicillanic acid (Chen, Hedberg, & Guarino, 1989).

  • Inactivation of S-adenosyl-L-homocysteine Hydrolase : Wnuk et al. (1998) explored the synthesis of dihalohomovinyl nucleoside analogues derived from adenosine, leading to type II (covalent) inactivation of S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1998).

  • Formation of 2-hydroxymuconic 6-semialdehyde : Orii et al. (2004) reported the formation of 2-hydroxymuconic 6-semialdehyde via enzymatic deamination and nonenzymatic decarboxylation in a study investigating the metabolism of 4-amino-3-hydroxybenzoic acid (Orii et al., 2004).

  • Synthesis of Novel Hydroxychromone Derivatives : Ibrahim et al. (2012) synthesized a novel 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde and studied its chemical reactivity towards various nucleophilic reagents (Ibrahim et al., 2012).

Pharmacological and Biological Applications

  • Anticancer and Antiviral Effects : Wnuk et al. (1997) discussed the anticancer and antiviral effects of 5'-carboxaldehydes synthesized from adenosine and sugar-modified analogues. These compounds showed potential in inhibiting S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1997).

  • Chemical Reactivity in Synthesis of Nitrogen Nucleophilic Reagents : Ibrahim et al. (2015) studied the chemical reactivity of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde towards various nitrogen nucleophilic reagents (Ibrahim et al., 2015).

  • Applications in Photochemical and Electrochemical Studies : Fernández et al. (2014) reported the synthesis of 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, which exhibits photochemical induced isomerizations and double coordination to metal centers (Fernández et al., 2014).

Properties

IUPAC Name

6-hydroxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGOHYLKVWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406391
Record name 6-Hydroxychromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134822-76-7
Record name 6-Hydroxychromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxychromene-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 g (21.7 mmol) of 2,5-dihydroxybenzaldehyde and also 2.2 ml (32.6 mmol) of acrolein are added to a suspension of 6 g (43.5 mmol) of potassium carbonate in 50 ml of 1,4-dioxane; the medium is then heated at reflux for 12 hours. The salts are filtered off over Celite; the solvent is then evaporated in vacuo. The residue obtained is taken up in water; the aqueous phase is then extracted with ether. After drying over magnesium sulphate and evaporation of the solvent in vacuo, the crude product is triturated in dichloromethane to yield the title compound in the form of a yellow solid.
Quantity
3 g
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reactant
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acrolein
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2.2 mL
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reactant
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6 g
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50 mL
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Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: 2,5-Dihydroxybenzaldehyde (25.0 g, 0.18 mol) is dissolved in 375 ml of 1,4-dioxane. To this is sequentially added potassium carbonate (50.0 g, 0.36 mol) and acrolein (15.22 g, 0.27 mol). The mixture is heated at reflux overnight, cooled, and partitioned between water and ether. The aqueous layer is removed and extracted twice with ether. The combined organic layers are dried (MgSO4) and evaporated. Trituration of the residue with dichloromethane, followed by filtration and drying, yields 6-hydroxy-2H-1-benzopyran-3-carboxaldehyde, m.p. 163°-165° C., as a yellow crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
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acrolein
Quantity
15.22 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
6-Hydroxychromene-3-carboxaldehyde

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